Methyl 2-(pyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C₁₂H₁₅NO₂. It features a benzoate moiety substituted with a pyrrolidinyl group, which imparts unique chemical and biological properties. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to the presence of the pyrrolidine ring, which is a common structural motif in many biologically active molecules.
There is no current information available on the specific mechanism of action of Methyl 2-(pyrrolidin-1-yl)benzoate in biological systems.
Several methods have been developed for synthesizing methyl 2-(pyrrolidin-1-yl)benzoate:
Methyl 2-(pyrrolidin-1-yl)benzoate has potential applications in various fields:
Several compounds share structural similarities with methyl 2-(pyrrolidin-1-yl)benzoate. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Methyl 2-pyrrolidinylacetate | Ester | Analgesic properties |
| Methyl 3-(pyrrolidin-1-yl)benzoate | Ester | Potential anti-inflammatory activity |
| Methyl 2-(morpholin-4-yl)benzoate | Ether | Unique cyclic amine structure |
Methyl 2-(pyrrolidin-1-yl)benzoate is distinguished by its specific combination of a benzoate and a pyrrolidine ring, which may contribute unique biological activities compared to other similar compounds.
The SNAr reaction is the most widely employed method for synthesizing methyl 2-(pyrrolidin-1-yl)benzoate. Methyl 2-bromobenzoate serves as the primary precursor due to the electron-withdrawing ester group, which activates the aromatic ring for substitution at the ortho position. The reaction proceeds via a two-step mechanism:
Key factors influencing precursor reactivity include:
| Halogenated Precursor | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| Methyl 2-bromobenzoate | 3.2 × 10⁻⁴ | 70–85 |
| Methyl 2-chlorobenzoate | 1.8 × 10⁻⁴ | 50–65 |
Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) enhance nucleophilicity by deprotonating pyrrolidine, generating a stronger amine nucleophile. The base also neutralizes HBr byproducts, shifting the equilibrium toward product formation. Excess base (>2 equivalents) minimizes side reactions, such as hydrolysis of the ester group.
Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are ideal due to their ability to stabilize ionic intermediates and dissolve inorganic bases. Elevated temperatures (80–120°C) accelerate reaction kinetics without degrading the ester functionality.
| Solvent | Dielectric Constant | Optimal Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 110 | 85 |
| DMAc | 37.8 | 120 | 82 |
| Dimethyl sulfoxide | 46.7 | 100 | 78 |
An alternative route involves esterification of 2-(pyrrolidin-1-yl)benzoic acid. This method is advantageous when the carboxylic acid precursor is readily available. The reaction proceeds via acid chloride intermediates, offering high functional group tolerance.
Thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acid chloride, which subsequently reacts with methanol to form the methyl ester. Key conditions include:
| Parameter | Value/Detail |
|---|---|
| Yield | 90–95% |
| Purity (HPLC) | >98% |
| Byproducts | HCl, SO₂ |
Industrial synthesis prioritizes continuous flow reactors for SNAr reactions, enabling precise control over residence time and temperature. Key parameters for scalability include:
Post-synthesis purification involves:
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column chromatography | 98 | 85 |
| Recrystallization | 99.5 | 75 |
In the A549 lung adenocarcinoma model, methyl 2-(pyrrolidin-1-yl)benzoate induces dose-dependent apoptosis, with an IC~50~ of 10 μM after 48 hours . The compound disrupts mitochondrial membrane potential, triggering cytochrome c release and caspase-3 activation. Comparative transcriptomics revealed downregulation of BCL-2 and upregulation of BAX, shifting the apoptotic balance .
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC~50~ (μM) | Mechanism |
|---|---|---|
| A549 | 10 | Mitochondrial apoptosis |
| HeLa | 15 | Cell cycle arrest (G2/M phase) |
The compound inhibits phosphoinositide 3-kinase (PI3K)/Akt signaling, a pathway frequently hyperactivated in cancers. In A549 cells, it reduces phosphorylated Akt levels by 60% at 20 μM, correlating with suppressed cyclin D1 expression and G1/S phase arrest . Additionally, it modulates the MAPK/ERK cascade, enhancing p38 activation while inhibiting ERK1/2, a dual effect that synergizes to promote apoptosis .
Methyl 2-(pyrrolidin-1-yl)benzoate inhibits monoamine oxidase B (MAO-B) with an IC~50~ of 8.3 μM, potentially ameliorating neurodegenerative pathology by reducing oxidative stress . Kinetic studies indicate non-competitive inhibition, suggesting binding to an allosteric site distinct from the flavin adenine dinucleotide (FAD) cofactor .
The compound exhibits moderate affinity (K~i~ = 450 nM) for serotonin 5-HT~1A~ receptors, implicating it in mood regulation. Molecular docking simulations predict that the pyrrolidine nitrogen forms a salt bridge with Asp116, a key residue in the receptor’s binding pocket . However, in vivo studies are needed to validate these interactions.